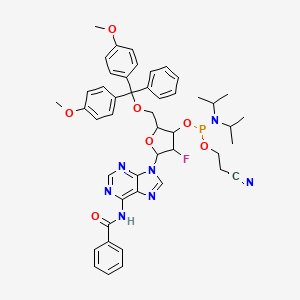

N6-Benzoyl-9-(2'-deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)adenine 3'-CE-phosphoramidite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N6-Benzoyl-9-(2'-deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)adenine 3'-CE-phosphoramidite is a specialized nucleoside phosphoramidite used primarily in the synthesis of oligonucleotides. This compound is characterized by its unique structure, which includes a benzoyl group at the N6 position of adenine, a 2'-deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl moiety, and a phosphoramidite group at the 3'-CE position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of adenine and the subsequent attachment of the sugar moiety. The key steps include:

Protection of Adenine: Adenine is protected using a benzoyl group at the N6 position.

Attachment of Sugar Moiety: The 2'-deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl group is attached to the protected adenine.

Phosphoramidite Formation: The 3'-CE position is modified to introduce the phosphoramidite group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity. The process also involves rigorous quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes reactions related to oligonucleotide synthesis, including:

Oxidation: The phosphoramidite group can be oxidized to form the corresponding phosphate diester.

Reduction: Reduction reactions are not typically associated with this compound.

Substitution: Substitution reactions can occur at the sugar moiety, particularly during the coupling steps in oligonucleotide synthesis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include iodine and tert-butyl hydroperoxide.

Coupling Reagents: Typical coupling reagents include tetrazole and 5-ethylthio-1H-tetrazole.

Solvents: Common solvents used include acetonitrile and dichloromethane.

Major Products Formed: The major products formed from these reactions include oligonucleotides with specific sequences, which are used in various scientific research applications.

Scientific Research Applications

This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the synthesis of oligonucleotides, which are essential for:

Gene Synthesis: Creating specific DNA sequences for research and therapeutic purposes.

Antiviral Research: Studying the mechanisms of viral replication and developing antiviral agents.

Molecular Probes: Designing probes for detecting specific nucleic acid sequences in diagnostic assays.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its role in oligonucleotide synthesis. The phosphoramidite group facilitates the formation of phosphodiester bonds, which are crucial for building DNA and RNA strands. The molecular targets and pathways involved include the enzymes and substrates used in the synthesis process, such as DNA polymerases and nucleotides.

Comparison with Similar Compounds

This compound is unique due to its specific modifications, such as the benzoyl group and the 2'-fluoro modification. Similar compounds include other modified nucleoside phosphoramidites used in oligonucleotide synthesis, such as:

N6-Benzoyl-adenosine phosphoramidite

2'-Deoxy-5'-O-DMT-adenosine phosphoramidite

2'-Fluoro-adenosine phosphoramidite

These compounds share similarities in their core structure but differ in their modifications, which can affect their reactivity and applications.

Properties

IUPAC Name |

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(60-27-13-26-49)62-42-39(61-46(40(42)48)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,29-32,39-40,42,46H,13,27-28H2,1-6H3,(H,50,51,53,56) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCMVPDSLHFCBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51FN7O7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (Z)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B8262046.png)

![1-Oxa-7-azaspiro[4.6]undecane-8,11-dione](/img/structure/B8262059.png)

![3-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B8262081.png)

![6-Methyl-N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-D][1,4]Diazepin-3-Yl)Methyl)Pyridazin-3-Amine](/img/structure/B8262114.png)

![N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-6-Methylpyridazin-3-Amine](/img/structure/B8262118.png)

![N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8262123.png)

![2,20-Dichloro-14,32-diethyl-18,36-dioxa-4,14,22-triazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaene](/img/structure/B8262137.png)